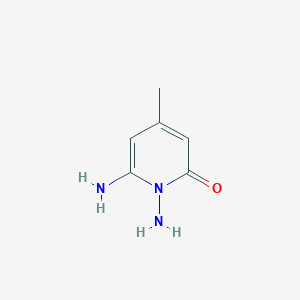
1,6-diamino-4-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-diamino-4-methylpyridin-2(1H)-one, also known as L-685,458, is a compound that belongs to the class of gamma-secretase inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
科学研究应用
1,6-diamino-4-methylpyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. It works by inhibiting the gamma-secretase enzyme, which is responsible for the production of beta-amyloid peptides that are known to accumulate in the brains of Alzheimer's patients. By inhibiting this enzyme, 1,6-diamino-4-methylpyridin-2(1H)-one reduces the production of beta-amyloid peptides, which may slow down or prevent the progression of Alzheimer's disease.
作用机制
The mechanism of action of 1,6-diamino-4-methylpyridin-2(1H)-one involves the inhibition of the gamma-secretase enzyme. This enzyme is responsible for the cleavage of the amyloid precursor protein (APP) into beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's patients. By inhibiting this enzyme, 1,6-diamino-4-methylpyridin-2(1H)-one reduces the production of beta-amyloid peptides, which may slow down or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects
1,6-diamino-4-methylpyridin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of beta-amyloid peptides, which may slow down or prevent the progression of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1,6-diamino-4-methylpyridin-2(1H)-one has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using 1,6-diamino-4-methylpyridin-2(1H)-one in lab experiments is its specificity for the gamma-secretase enzyme. This specificity allows researchers to selectively inhibit the production of beta-amyloid peptides, without affecting other important cellular processes. However, one of the main limitations of using 1,6-diamino-4-methylpyridin-2(1H)-one in lab experiments is its potential toxicity. High doses of 1,6-diamino-4-methylpyridin-2(1H)-one have been reported to cause liver damage and other adverse effects in animal studies.
未来方向
There are several future directions for the research of 1,6-diamino-4-methylpyridin-2(1H)-one. One direction is to investigate its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential use in combination therapies with other drugs that target different aspects of Alzheimer's disease pathology. Additionally, future research could focus on developing more potent and selective gamma-secretase inhibitors, with fewer adverse effects.
Conclusion
In conclusion, 1,6-diamino-4-methylpyridin-2(1H)-one is a compound that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action involves the inhibition of the gamma-secretase enzyme, which reduces the production of beta-amyloid peptides. While it has several advantages for lab experiments, such as its specificity for the gamma-secretase enzyme, it also has limitations, such as its potential toxicity. Future research could focus on exploring its potential therapeutic applications in other neurodegenerative disorders, developing more potent and selective gamma-secretase inhibitors, and investigating its potential use in combination therapies.
合成方法
The synthesis of 1,6-diamino-4-methylpyridin-2(1H)-one involves the reaction of 4-methyl-2-pyridinone with hydrazine hydrate in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been widely used in the synthesis of 1,6-diamino-4-methylpyridin-2(1H)-one, and it has been reported to yield high purity and good yields.
属性
IUPAC Name |
1,6-diamino-4-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(7)9(8)6(10)3-4/h2-3H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBJSXRTEVTGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-diamino-4-methylpyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

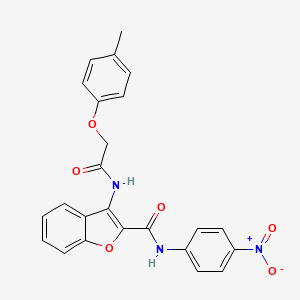
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
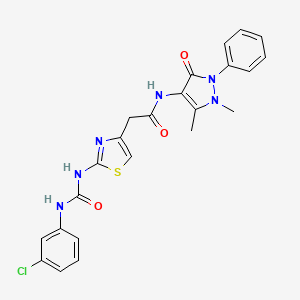
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)
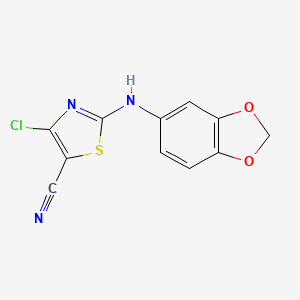
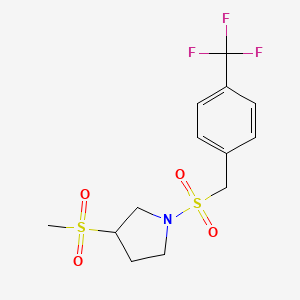
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)
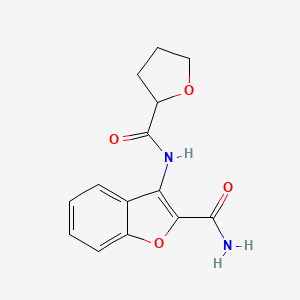
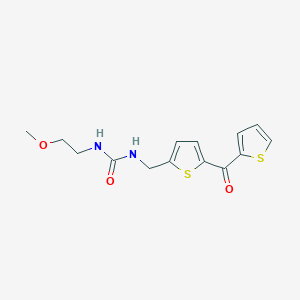
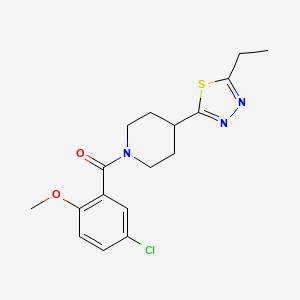
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)